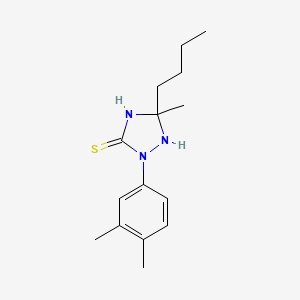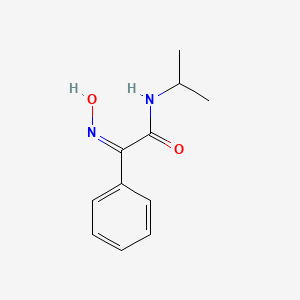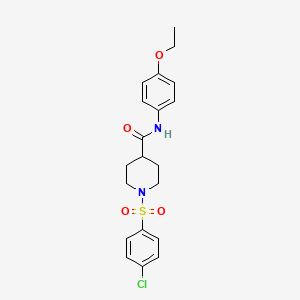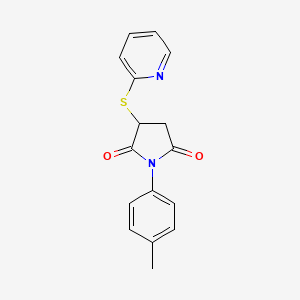![molecular formula C26H24ClN3O2S B11598894 2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide](/img/structure/B11598894.png)
2-{1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-fenil-2-{1-bencil-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetamida es un compuesto orgánico complejo con una estructura única que incluye un grupo bencilo, un grupo clorofenilo y un anillo imidazolidinona
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-fenil-2-{1-bencil-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetamida generalmente involucra múltiples pasos, comenzando desde materiales de partida fácilmente disponibles. Una ruta sintética común involucra la condensación de un derivado de bencilamina con un derivado de ácido clorofenilacético, seguido de ciclización para formar el anillo imidazolidinona. Las condiciones de reacción a menudo incluyen el uso de ácidos o bases fuertes como catalizadores, y las reacciones generalmente se llevan a cabo bajo condiciones de reflujo para garantizar la conversión completa de los materiales de partida.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, como la temperatura, la presión y el tiempo de reacción, lo que puede mejorar significativamente la eficiencia del proceso de síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
N-fenil-2-{1-bencil-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas, dependiendo de las condiciones de reacción.
Reducción: Las reacciones de reducción pueden convertir el grupo cetona en un alcohol o el grupo tioxo en un tiol.
Sustitución: Los grupos bencilo y clorofenilo pueden sufrir reacciones de sustitución electrófila o nucleófila, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Se suelen utilizar agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Se emplean comúnmente reactivos como halógenos (por ejemplo, cloro, bromo) o nucleófilos (por ejemplo, aminas, tioles).
Productos principales
Los principales productos formados a partir de estas reacciones incluyen sulfoxidos, sulfonas, alcoholes, tioles y varios derivados sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
N-fenil-2-{1-bencil-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetamida tiene una amplia gama de aplicaciones de investigación científica:
Química: El compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Medicina: El compuesto se está investigando por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad térmica o conductividad eléctrica.
Mecanismo De Acción
El mecanismo de acción de N-fenil-2-{1-bencil-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o al sitio alostérico, impidiendo así la unión del sustrato y la actividad catalítica subsiguiente. Además, puede interactuar con receptores celulares, modulando las vías de transducción de señales y afectando las respuestas celulares.
Comparación Con Compuestos Similares
Compuestos similares
Unicidad
N-fenil-2-{1-bencil-3-[2-(4-clorofenil)etil]-5-oxo-2-tioxoimidazolidin-4-il}acetamida es único debido a su combinación específica de grupos funcionales y su potencial para diversas aplicaciones en varios campos. Su estructura permite múltiples tipos de modificaciones químicas, lo que lo convierte en un compuesto versátil para la investigación y los propósitos industriales.
Propiedades
Fórmula molecular |
C26H24ClN3O2S |
|---|---|
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
2-[1-benzyl-3-[2-(4-chlorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H24ClN3O2S/c27-21-13-11-19(12-14-21)15-16-29-23(17-24(31)28-22-9-5-2-6-10-22)25(32)30(26(29)33)18-20-7-3-1-4-8-20/h1-14,23H,15-18H2,(H,28,31) |
Clave InChI |
NNXXYPDMWXTYBE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(N(C2=S)CCC3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidin-2-yl}-3-(4-methylphenyl)guanidine](/img/structure/B11598818.png)
![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598826.png)

![6-chloro-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B11598863.png)
![prop-2-en-1-yl 5-(4-fluorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598877.png)
![N-[4-(dimethylamino)benzyl]-2-(3,4-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B11598880.png)

![2,6-di-tert-butyl-4-{(E)-[(2E)-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)hydrazinylidene]methyl}phenol](/img/structure/B11598890.png)

![3',5'-Diethyl 2'-amino-1-(carbamoylmethyl)-6'-(2-ethoxy-2-oxoethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B11598899.png)
![methyl (2Z)-{2-[(2E)-2-benzylidenehydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B11598903.png)

![4-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl acetate](/img/structure/B11598917.png)

